Tuliposide A

Description

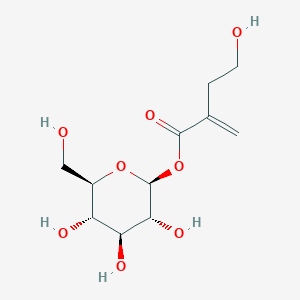

Structure

2D Structure

3D Structure

Properties

CAS No. |

19870-30-5 |

|---|---|

Molecular Formula |

C11H18O8 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-2-methylidenebutanoate |

InChI |

InChI=1S/C11H18O8/c1-5(2-3-12)10(17)19-11-9(16)8(15)7(14)6(4-13)18-11/h6-9,11-16H,1-4H2/t6-,7-,8+,9-,11+/m1/s1 |

InChI Key |

SQRUWMQAWMLKPR-DZEUPHNYSA-N |

SMILES |

C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C=C(CCO)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

1-tuliposide A tuliposide A |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tuliposide A: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tuliposide A, a naturally occurring glucoside found in tulips and other plants. This document details its chemical structure, physicochemical and biological properties, and provides in-depth experimental protocols for its isolation, characterization, and analysis of its biological activity.

Chemical Structure and Identification

This compound is a glucose ester of 4-hydroxy-2-methylenebutanoic acid. It is a key precursor to the potent antifungal and antibacterial agent, Tulipalin A.[1] The enzymatic conversion of this compound to Tulipalin A is a crucial aspect of the plant's defense mechanism.[1]

IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-2-methylidenebutanoate[2]

Synonyms: 1-Tuliposide A, β-D-Glucopyranose, 1-(4-hydroxy-2-methylenebutanoate)[2]

CAS Number: 19870-30-5[2]

Molecular Formula: C₁₁H₁₈O₈[2]

Below is a two-dimensional representation of the chemical structure of this compound.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Tuliposide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tuliposide A, a naturally occurring bioactive compound. It details the initial discovery and characterization of this molecule, its primary natural sources, and quantitative data on its abundance in various plant species and tissues. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and characterization of this compound. The biosynthetic pathway and its enzymatic conversion to the potent antifungal agent, Tulipalin A, are also elucidated. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of this compound

The discovery of this compound is attributed to the pioneering work of Tschesche and his colleagues in the late 1960s.[1][2] Their research on the antimicrobial constituents of tulips (Tulipa gesneriana) led to the isolation and characterization of two biologically active glucosides: 1-Tuliposide A and 1-Tuliposide B.[3] These compounds were identified as the precursors to the antifungal lactones, Tulipalin A and Tulipalin B, respectively.[1][4] this compound is the glucoside of 4-hydroxy-2-methylenebutanoic acid.[3]

Natural Sources of this compound

This compound and its analogs are primarily found in plants belonging to the Liliaceae and Alstroemeriaceae families.

Plant Genera

The main genera known to contain this compound include:

-

Tulipa (Tulips): Various species and cultivars of tulips are the most significant source of tuliposides.[1]

-

Alstroemeria (Peruvian Lilies): These ornamental plants are also a well-documented source of this compound.

-

Erythronium (Dog's Tooth Violets): This genus is another member of the Liliaceae family that produces tuliposides.

-

Gagea (Star-of-Bethlehem): Species within this genus also contain tuliposides.

-

Amana (Edible Tulip): Previously classified under Tulipa, the bulbs of Amana edulis have been found to contain various tuliposides.[5]

Quantitative Analysis of this compound in Tulipa Species

The concentration of tuliposides can vary significantly between different species, cultivars, and even within different tissues of the same plant. The predominant forms found in tulips are 6-Tuliposide A and 6-Tuliposide B.

| Plant Species/Cultivar | Tissue | Compound | Concentration (% of Fresh Weight) |

| Tulipa species and cultivars | - | 6-Tuliposide A | up to 1.5% |

| Tulipa species and cultivars | - | 6-Tuliposide B | up to 1.3% |

| Tulipa gesneriana 'Apeldoorn' | Bulb Scales | This compound | Present (lower concentration than Tulipalin A) |

| Tulipa gesneriana 'Apeldoorn' | Young Shoots | This compound | Main component |

| Tulipa 'Apeldoorn' | Gum from bulbs | Tuliposides | up to 25% (Dry Weight) |

Data compiled from Christensen and Kristiansen, 1999[6], and other sources.[7][8]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and preparative isolation of this compound from tulip bulbs.

3.1.1. Extraction

-

Sample Preparation: Fresh tulip bulbs are washed, and the outer scales are removed. The fresh plant material is then frozen in liquid nitrogen and ground to a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with methanol:water (80:20, v/v) at room temperature with constant stirring for 24 hours. The process is repeated three times to ensure complete extraction.

-

Filtration and Concentration: The combined extracts are filtered, and the methanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous extract is then lyophilized.

3.1.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is used for separation.

-

Mobile Phase: A gradient of methanol and water is typically employed. For example, a linear gradient from 10% to 70% methanol in water over 60 minutes.

-

Detection: The eluent is monitored using a UV detector at 208 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.

Characterization of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Analytical Column: Reversed-phase C18.

-

Mobile Phase: Isocratic elution with distilled water or a water:methanol gradient.[6][9]

-

Identification: The retention time of the peak is compared with that of a known standard.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (500 MHz, CD₃OD): The proton NMR spectrum will show characteristic signals for the glucose moiety and the 4-hydroxy-2-methylenebutanoate side chain. Key signals include those for the anomeric proton of glucose, the methylene protons of the side chain, and the protons adjacent to the hydroxyl group.

-

¹³C-NMR (125 MHz, CD₃OD): The carbon NMR spectrum will confirm the presence of the glucose and the acyl side chain, with characteristic signals for the carbonyl carbon, the double bond carbons of the methylene group, and the carbons of the glucose unit.

3.2.3. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of this compound. In positive ion mode, the [M+Na]⁺ adduct is typically observed.

Biosynthesis and Bioactivity

Proposed Biosynthetic Pathway of this compound

While the complete in-planta biosynthetic pathway of the 4-hydroxy-2-methylenebutanoic acid moiety of this compound has not been fully elucidated, a plausible route has been proposed. This pathway is thought to involve the condensation of two molecules of pyruvate.

Caption: Proposed biosynthetic pathway of this compound.

Enzymatic Conversion to Tulipalin A

This compound serves as a stable precursor to the biologically active antifungal agent, Tulipalin A (α-methylene-γ-butyrolactone). This conversion is catalyzed by the enzyme this compound-converting enzyme (TCEA) and is triggered by tissue damage, such as from fungal attack or mechanical injury.[1] The enzyme facilitates an intramolecular transesterification, leading to the formation of Tulipalin A and the release of glucose.[1]

Caption: Enzymatic conversion of this compound to Tulipalin A.

Conclusion

This compound is a significant natural product with a well-defined role in the chemical defense mechanisms of various plant species. This guide has provided a detailed overview of its discovery, natural occurrence, and the methodologies for its study. The information presented herein is intended to support further research into the biological activities of this compound and its derivatives, potentially leading to the development of new therapeutic agents.

References

- 1. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a this compound-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Tuliposides H–J and Bioactive Components from the Bulb of Amana edulis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TULIPOSIDES AND TULIPALINS IN TULIP GUM | International Society for Horticultural Science [ishs.org]

- 8. Tulipaline and tuliposide in cultured explants of tulip bulb scales-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 9. A simple HPLC method for the isolation and quantification of the allergens this compound and tulipalin A in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tuliposide A and B in Tulipa Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tuliposide A and B, key secondary metabolites found in tulips (Tulipa species). It covers their chemical structures, biosynthesis, distribution, and biological activities, with a focus on their allergenic, antimicrobial, and cytotoxic properties. This document is intended to serve as a resource for researchers in natural product chemistry, dermatology, microbiology, and oncology.

Introduction

Tuliposides are a class of glucosides found predominantly in the Liliaceae family, with tulips being a primary source. This compound and B, along with their biologically active aglycones, Tulipalin A and B, are significant compounds that mediate the plant's defense mechanisms and have notable interactions with other biological systems. This compound is widely recognized as the primary causative agent of "tulip fingers," a form of allergic contact dermatitis common among horticulturalists.[1][2] Conversely, Tuliposide B and its derivatives exhibit potent antimicrobial properties, suggesting their potential as novel therapeutic agents.[3][4] Recent studies have also begun to uncover the cytotoxic and anti-mitotic potential of these compounds, opening new avenues for cancer research.[5] This guide synthesizes the current scientific knowledge on this compound and B, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to facilitate further research and development.

Chemical Structure and Properties

This compound and B are glucose esters of α-methylene-γ-hydroxybutyric acids. They primarily exist as 6-O-acyl-D-glucopyranose derivatives (6-Tuliposide) but can also be found as 1-O-acyl forms (1-Tuliposide).[6]

-

This compound is an ester of glucose and 4-hydroxy-2-methylenebutanoic acid.

-

Tuliposide B is an ester of glucose and (3S)-3,4-dihydroxy-2-methylenebutanoic acid.

These precursors are relatively stable within intact plant tissues. Upon tissue damage or enzymatic action, they are converted into their corresponding lactones, Tulipalin A and Tulipalin B, which are the more biologically active forms.[7][8]

Biosynthesis and Metabolic Conversion

Tuliposides function as stable, biologically inert storage molecules.[8] Their activation is a critical step in the plant's defense response and is catalyzed by a specific class of enzymes called Tuliposide-Converting Enzymes (TCEs). This conversion is an intramolecular transesterification, not a simple hydrolysis.[3]

There are two primary types of TCEs with distinct substrate preferences:

-

This compound-Converting Enzyme (TCEA): This enzyme preferentially catalyzes the conversion of 6-Tuliposide A into Tulipalin A.[3][9]

-

Tuliposide B-Converting Enzyme (TCEB): This enzyme is specific for converting 6-Tuliposide B into Tulipalin B.[7][9][10]

The expression of these enzymes is tissue-specific, with different isozymes found in the bulbs, petals, pollen, and roots, allowing the plant to mount a tailored defense response depending on the location of the threat.[4][9]

Distribution in Tulipa Species

The concentration and relative abundance of this compound and B vary significantly among different Tulipa species, cultivars, and even within different parts of the same plant.[9] This variation has important implications for both the allergenicity of cultivars and their resistance to pathogens.

Table 1: Summary of this compound and B Distribution in Tulipa Species

| Plant Part | This compound / Tulipalin A | Tuliposide B / Tulipalin B | General Observations & References |

|---|---|---|---|

| Bulbs (Scales) | High concentration, especially in the epidermis.[11] | Present | Tulipalin A can be a major free component in bulb scales.[7] |

| Young Shoots | Lower concentration than bulbs; primarily as this compound.[7] | Present | The Tuliposide-to-Tulipalin ratio is reversed compared to mature bulbs.[7] |

| Stems & Leaves | Present | Present | Concentrations are generally lower than in bulbs.[11] Leaf tissues show high PosB-converting activity.[1] |

| Flowers (Petals) | Present in relatively high concentrations.[11] | Present, with some cultivars accumulating almost exclusively PosB. | Petals have the second-highest TCEA activity after bulbs.[3] |

| Anthers / Pollen | Low / Not predominant | High concentration of 6-Tuliposide B. | Serves as a specific antibacterial defense for pollen.[4][12] |

Biological Activities

Allergenic Properties: Contact Dermatitis

The most widely reported biological effect of these compounds is the allergic contact dermatitis (ACD) known as "tulip fingers."[1]

-

Primary Allergen: Tulipalin A is the primary sensitizer. This compound is the precursor that is converted to Tulipalin A upon skin contact, likely through hydrolysis or enzymatic action.[11]

-

Mechanism: Tulipalin A acts as a hapten. Its α,β-unsaturated lactone structure is highly reactive and readily binds to nucleophilic groups in skin proteins (haptenation). This modified protein is then recognized as a foreign antigen by the immune system, triggering a Type IV hypersensitivity reaction upon subsequent exposures.[1]

-

Clinical Presentation: The condition typically manifests as erythema, scaling, hyperkeratosis, and fissures on the fingertips, particularly of the dominant hand.[11]

-

Variability: Tuliposide B and Tulipalin B are considered much less allergenic.[11] Cultivars with a higher ratio of Tuliposide B to this compound may be less likely to cause dermatitis.

Antimicrobial Activity

Tuliposides and their derivatives are key components of the tulip's chemical defense system against microbial pathogens.

-

Tulipalin A: Primarily exhibits antifungal activity. It is effective against fungal pathogens that may attack the plant.[1][7]

-

Tulipalin B: Primarily exhibits antibacterial activity, with reported efficacy against both Gram-positive and Gram-negative bacteria.[7][13]

-

Mechanism of Action: The antibacterial activity of Tulipalin B is proposed to involve the inhibition of MurA, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[3][6] This inhibition disrupts cell wall integrity, leading to cell lysis.[6] The α,β-unsaturated lactone moiety is critical for this activity.

Table 2: Summary of Antimicrobial Properties of Tulipalins

| Compound | Primary Activity | Target Organisms | Proposed Mechanism of Action | References |

|---|---|---|---|---|

| Tulipalin A | Antifungal | Soil fungi, pathogenic fungi (e.g., Botrytis) | Covalent binding to essential proteins via Michael addition. | [1][7] |

| Tulipalin B | Antibacterial | Gram-positive and Gram-negative bacteria. | Inhibition of MurA enzyme, disrupting peptidoglycan synthesis. |[3][6][13] |

Note: Specific Minimum Inhibitory Concentration (MIC) values are not consistently reported across a wide range of microorganisms in the reviewed literature.

Cytotoxic and Anti-Mitotic Activity

Emerging research has highlighted the potential of tuliposides in oncology. While many studies have focused on crude tulip extracts, recent work has begun to isolate the activity of specific compounds.

A study on the Canadian glacier lily (Erythronium grandiflorum), another member of the Liliaceae family, isolated (+)-6-tuliposide A as a potent anti-mitotic agent .[5] The compound was found to arrest human cancer cells in the G2/M phase of the cell cycle and induce a distorted mitotic spindle, leading to cell death. This activity suggests a potential for (+)-6-tuliposide A and related methylene lactones as leads for the development of novel anti-proliferative medicines.[5]

Experimental Protocols

Extraction and Isolation of Tuliposides

This protocol is a representative method based on procedures described in the literature for isolating tuliposides for further analysis.[6]

-

Homogenization: Homogenize fresh plant material (e.g., bulbs, petals) with methanol (MeOH) or aqueous ethanol at a ratio of 1:5 (w/v).

-

Extraction: Stir the homogenate at room temperature for several hours or overnight.

-

Filtration & Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

-

Partitioning (Optional): To remove non-polar compounds, partition the aqueous extract against a non-polar solvent like hexane or ethyl acetate. Discard the organic phase.

-

Preparative HPLC: Purify individual tuliposides from the aqueous extract using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: Monitor the eluent using a UV detector at 208 nm.

-

-

Fraction Collection & Verification: Collect fractions corresponding to the peaks of interest. Verify the purity and identity of the isolated compounds using analytical HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Quantification by HPLC

This protocol outlines a standard method for quantifying this compound and B in plant extracts.[6][13]

-

Sample Preparation: Prepare a crude aqueous or methanolic extract as described in steps 1-3 of the extraction protocol. Ensure the final sample is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: Analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A water:methanol gradient. For example, starting with 100% water and increasing the methanol concentration over the run.

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection Wavelength: 208 nm.

-

-

Standard Curve: Prepare a series of standard solutions of purified this compound and B of known concentrations.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peaks for this compound and B in the sample chromatograms based on the retention times of the standards. Calculate the concentration in the samples by comparing the peak area to the standard curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of Tulipalin A or B against microbial strains.[6][14]

-

Prepare Inoculum: Culture the test microorganism (bacterial or fungal strain) overnight. Prepare a standardized suspension of the microorganism in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a specific cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (e.g., Tulipalin B) in the broth to achieve a range of final concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate.

-

Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.[6] This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Directions

This compound and B are multifaceted natural products with significant biological activities. While this compound's role as an allergen is well-established, the antimicrobial and anti-mitotic properties of these compounds and their derivatives present exciting opportunities for drug development. Future research should focus on:

-

Quantitative Profiling: Comprehensive analysis of this compound and B content across a wider range of Tulipa cultivars to identify low-allergen varieties for the horticultural industry.

-

Mechanism of Action: Further elucidation of the molecular targets of Tulipalin A and B to better understand their antimicrobial and cytotoxic effects.

-

Drug Development: Synthesis and evaluation of analogues of Tulipalin B and this compound to optimize their antibacterial and anti-mitotic activities while minimizing potential toxicity for therapeutic applications.

-

Enzymology: Investigating the structure and function of Tuliposide-Converting Enzymes (TCEs) could enable novel biotechnological applications for the production of bioactive tulipalins.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. The antibacterial properties of 6-tuliposide B. Synthesis of 6-tuliposide B analogues and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular diversity of tuliposide B-converting enzyme in tulip (Tulipa gesneriana): identification of the root-specific isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Tulipaline and tuliposide in cultured explants of tulip bulb scales-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. researchgate.net [researchgate.net]

The Sentinel Molecule: Tuliposide A's Pivotal Role in Plant Defense

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tuliposide A, a glycoside predominantly found in the Liliaceae and Alstroemeriaceae families, serves as a cornerstone of a sophisticated and rapid chemical defense mechanism in plants. This technical guide provides an in-depth exploration of the biological role of this compound, focusing on its conversion to the potent antimicrobial agent, tulipalin A. We will detail the enzymatic processes, subcellular organization, and the spectrum of antimicrobial activity. This document consolidates quantitative data on this compound distribution and its effective concentrations, outlines detailed experimental protocols for its study, and presents visual representations of the key pathways and workflows to support further research and potential applications in drug development.

Introduction

Plants, being sessile organisms, have evolved a remarkable arsenal of chemical defenses to deter herbivores and combat microbial pathogens. Among these are phytoanticipins, pre-formed antimicrobial compounds that are stored in inactive forms and are rapidly activated upon tissue damage. This compound is a classic example of such a compound, representing a two-component defense system that is both elegant in its simplicity and potent in its effect. This guide delves into the core of this defense mechanism, providing a technical overview for scientists engaged in plant pathology, natural product chemistry, and the development of novel antimicrobial agents.

The this compound Defense System: A Two-Component Mechanism

The defensive prowess of this compound lies not in the molecule itself, but in its swift enzymatic conversion to the highly reactive and toxic α-methylene-γ-butyrolactone, known as tulipalin A.[1] This conversion is the central event in the this compound-mediated defense response.

The Conversion Cascade

Upon cellular disruption caused by pathogen invasion or mechanical wounding, the compartmentalization of this compound and its converting enzyme is breached. This colocalization initiates a rapid enzymatic reaction.

-

Substrate: this compound, a glucose ester of 4-hydroxy-2-methylenebutanoic acid.[2]

-

Enzyme: Tuliposide-converting enzyme (TCE), a carboxylesterase that catalyzes the intramolecular transesterification of this compound.[3][4][5]

-

Product: Tulipalin A, the active defense compound.[1]

This enzymatic conversion is highly efficient, ensuring a rapid deployment of the toxic tulipalin A at the site of injury.

Subcellular Compartmentalization: The Key to Controlled Defense

In intact and healthy plant cells, this compound and the Tuliposide-converting enzyme (TCE) are physically separated to prevent autotoxicity. Current research suggests the following subcellular localization:

-

This compound: Primarily stored in the vacuole, the acidic environment of which helps maintain its stability.

-

Tuliposide-converting enzyme (TCE): Localized in the plastids.[3][4]

This spatial separation is crucial for the plant's survival and ensures that the potent defense is only activated when and where it is needed.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different tulip species, cultivars, and tissues, which correlates with their relative resistance to pathogens.

Distribution of this compound in Tulip Tissues

The following table summarizes the reported concentrations of this compound in various tissues of Tulipa gesneriana.

| Tissue | Concentration (% of Fresh Weight) | Reference |

| Bulbs | 0.2 - 2.0 | [6] |

| Petals | High, second only to bulbs | [4] |

| Pistils | Up to 30% of dry weight | [7] |

| Leaves | Up to 10% of dry weight | [7] |

| Anthers | High concentrations of 6-tuliposide B | [8] |

Antimicrobial Activity of this compound and Tulipalin A

Both this compound and its aglycone, tulipalin A, exhibit antimicrobial properties, though tulipalin A is significantly more potent. The following table presents the minimum inhibitory concentrations (MIC) of these compounds against various plant pathogens.

| Compound | Pathogen | MIC (mM) | Reference |

| Tuliposides and Tulipalins | Fusarium oxysporum f. sp. tulipae | 0.05 (inhibitory activity) | [9][10] |

| Tuliposides and Tulipalins | Various fungal strains | 2.5 (antifungal activity) | [9] |

| 6-Tuliposide B and Tulipalin B | Gram-positive and Gram-negative bacteria | Markedly high activity (specific MICs not detailed) | [11] |

| Tulipalin A | Various fungal strains | Higher inhibitory activity than 6-tuliposide B and tulipalin B | [9] |

Signaling and Regulation

The this compound defense system is primarily considered a constitutive, pre-formed defense. However, the biosynthesis of this compound itself is likely under regulatory control, potentially influenced by developmental cues and environmental stresses. While specific upstream signaling pathways directly regulating this compound biosynthesis are not yet fully elucidated, the involvement of pathways like the jasmonic acid (JA) signaling pathway, which is known to regulate the production of various secondary metabolites involved in plant defense, is plausible.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Extraction and Quantification of this compound

This protocol outlines the extraction of this compound from tulip tissues and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh tulip tissue (e.g., bulbs, petals)

-

Liquid nitrogen

-

Methanol (MeOH)

-

Water (HPLC grade)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a diode array detector (DAD) or UV detector

-

Mortar and pestle

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Freeze fresh tulip tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Suspend the powdered tissue in a water:methanol solution (e.g., 80:20 v/v). Vortex thoroughly and incubate at room temperature for a specified time (e.g., 1 hour) with occasional shaking.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cellular debris.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water and methanol is often used. For isocratic elution, a mixture like water:methanol (80:20) can be employed.[1]

-

Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.

-

Purification of Tuliposide-Converting Enzyme (TCE)

This protocol describes a general procedure for the purification of TCE from tulip bulbs.

Materials:

-

Tulip bulbs

-

Liquid nitrogen

-

Extraction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Ammonium sulfate

-

Chromatography columns (e.g., DEAE-Toyopearl, Phenyl-Sepharose, etc.)

-

FPLC or HPLC system

-

Bradford reagent for protein quantification

-

This compound substrate solution

Procedure:

-

Crude Extract Preparation: Homogenize frozen tulip bulb powder in extraction buffer. Centrifuge to remove cell debris and collect the supernatant.

-

Ammonium Sulfate Precipitation: Fractionally precipitate proteins from the crude extract using ammonium sulfate. Collect the protein pellet from the relevant fraction by centrifugation.

-

Dialysis: Dialyze the resuspended protein pellet against the extraction buffer to remove excess salt.

-

Column Chromatography:

-

Ion-Exchange Chromatography: Load the dialyzed protein solution onto an anion-exchange column (e.g., DEAE-Toyopearl) and elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Further Purification: Additional chromatography steps, such as gel filtration, may be necessary to achieve homogeneity.

-

-

Activity Assay: Throughout the purification process, assay the fractions for TCE activity by incubating them with this compound and measuring the formation of tulipalin A by HPLC.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and determine its molecular weight.

References

- 1. Isolation and quantification of a new tuliposide (tuliposide D) by HPLC in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonic acid biosynthetic genes TgLOX4 and TgLOX5 are involved in daughter bulb development in tulip (Tulipa gesneriana) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of a tuliposide-converting enzyme from bulbs of Tulipa gesneriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a this compound-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric total synthesis of 6-Tuliposide B and its biological activities against tulip pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of naturally occurring tuliposides and tulipalins, and synthetic tulipalin analogs against bacterial and yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple HPLC method for the isolation and quantification of the allergens this compound and tulipalin A in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Tuliposide A to Tulipalin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuliposide A, a glycoside predominantly found in tulips and other members of the Liliaceae family, serves as a stable precursor to the biologically active compound, Tulipalin A. This conversion is a critical component of the plant's defense mechanism against pathogens. Upon tissue damage, the enzymatic hydrolysis of this compound by this compound-Converting Enzyme (TCEA) rapidly releases Tulipalin A, an potent antimicrobial agent. This technical guide provides an in-depth analysis of the chemistry, enzymatic kinetics, and biological significance of this conversion, along with detailed experimental protocols for its study.

Introduction

This compound is a naturally occurring glucose ester of 4-hydroxy-2-methylenebutanoic acid.[1] In its native state within the intact plant cell, it is biologically inactive and serves as a stable storage compound.[1] However, upon cellular disruption caused by herbivores or pathogens, it undergoes a rapid enzymatic conversion to Tulipalin A (α-methylene-γ-butyrolactone), a highly reactive and antimicrobial compound.[2][3] This immediate release of a toxic compound at the site of injury represents a sophisticated and efficient defense strategy in plants.[1] Understanding the dynamics of this conversion is crucial for research in plant pathology, natural product chemistry, and the development of novel antimicrobial agents.

Chemical Structures and Properties

The chemical structures of this compound and Tulipalin A are fundamental to understanding their properties and the conversion process.

Table 1: Chemical Properties of this compound and Tulipalin A

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| This compound | C₁₁H₁₈O₈ | 278.26 | Glucose molecule esterified with 4-hydroxy-2-methylenebutanoic acid.[4] |

| Tulipalin A | C₅H₆O₂ | 98.10 | α-methylene-γ-butyrolactone ring.[2] |

The Enzymatic Conversion Pathway

The conversion of this compound to Tulipalin A is not a spontaneous process but is catalyzed by a specific enzyme, this compound-Converting Enzyme (TCEA).[1][5] This enzyme belongs to the carboxylesterase family.[6]

The Role of this compound-Converting Enzyme (TCEA)

TCEA is the specific enzyme responsible for the hydrolysis of the ester bond in this compound, leading to the release of glucose and the subsequent cyclization to form Tulipalin A.[1] Different isoforms of TCEA exist in various tulip tissues, such as bulbs and petals, exhibiting different specific activities.[7]

Table 2: Kinetic Parameters of this compound-Converting Enzyme (TCEA) Isoforms

| Enzyme Isoform | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Specific Activity (units/mg) | Source |

| Petal TCEA | 6-Tuliposide A | - | - | - | 2,260 | [7] |

| Bulb TCEA | 6-Tuliposide A | - | - | - | 42,200 | [7] |

| Recombinant TgTCEA1 | 6-Tuliposide A | 1.8 ± 0.2 | 290 ± 20 | 160 | - | [7] |

| Recombinant TgTCEA1 | 6-Tuliposide B | 2.5 ± 0.3 | 18 ± 1 | 7.2 | - | [7] |

| Recombinant TgTCEA2 | 6-Tuliposide A | 1.9 ± 0.2 | 320 ± 20 | 170 | - | [7] |

| Recombinant TgTCEA2 | 6-Tuliposide B | 2.4 ± 0.3 | 16 ± 1 | 6.7 | - | [7] |

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 6-tuliposide A to tulipalin A per minute.[7]

Plant Defense Signaling

The conversion of this compound to Tulipalin A is a key event in the plant's defense against microbial pathogens. While a detailed signaling cascade specific to this compound has not been fully elucidated, the mechanism is understood as a rapid, localized response to cellular damage.

Upon pathogen attack, the physical damage to plant cells brings this compound into contact with the previously compartmentalized TCEA.[1] The resulting production of Tulipalin A acts directly on the invading pathogen, inhibiting its growth and spread.[3] This rapid deployment of a chemical defense at the point of entry is a highly effective strategy. It is hypothesized that this localized response may also trigger systemic signaling pathways, such as the jasmonate pathway, to prepare other parts of the plant for potential infection, though further research is needed to confirm this link.[8][9]

Quantitative Analysis

The concentrations of this compound and Tulipalin A vary significantly among different tulip species and tissues. This variation can influence the plant's resistance to pathogens and its allergenic potential.

Table 3: Concentration of Tuliposides in Various Tulip Tissues (% of Fresh Weight)

| Compound | Bulbs | Stems | Leaves | Flowers | Source |

| 6-Tuliposide A | up to 1.5% | Present | Present | Present | [1][10] |

| 6-Tuliposide B | up to 1.3% | Present | Present | Present | [1][10] |

| Tuliposide G | Present (low levels) | Not Detected | Not Detected | Not Detected | [11] |

| Tulipalin A | Present (in scales) | Present | Present | Present | [12] |

Note: "Present" indicates the compound has been detected, but specific quantitative data across multiple studies was not consistently available.

Experimental Protocols

Extraction of Tuliposides and Tulipalins

This protocol outlines a general method for the extraction of tuliposides and tulipalins from tulip tissues for subsequent analysis.

Methodology:

-

Tissue Preparation: Freeze fresh tulip tissue (e.g., bulbs, petals) in liquid nitrogen and grind to a fine powder using a mortar and pestle.[2]

-

Extraction: Suspend the powdered tissue in a methanol-water solution (the ratio can be optimized, e.g., starting with 80:20 water:methanol).[5] The use of methanol helps to inactivate enzymatic activity that could lead to the conversion of this compound during extraction.[10]

-

Clarification: Centrifuge the suspension to pellet the solid plant material.

-

Collection: Carefully collect the supernatant, which contains the crude extract of tuliposides and tulipalins.

-

Filtration: Filter the supernatant through a 0.45 µm filter before HPLC analysis.

HPLC Quantification of this compound and Tulipalin A

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the separation and quantification of this compound and Tulipalin A.[1][6]

Methodology:

-

HPLC System: A standard HPLC system equipped with a C18 column and a diode array detector is suitable.

-

Mobile Phase: A gradient of water and methanol is typically used. For example, a water:methanol gradient can effectively separate the compounds.[1] An isocratic mobile phase of distilled water has also been used successfully.[6]

-

Detection: The compounds can be detected by their UV absorbance at 208 nm.[1][6]

-

Quantification: The concentration of each compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of purified this compound and Tulipalin A.

Enzymatic Assay of this compound-Converting Enzyme (TCEA)

This assay measures the activity of TCEA by quantifying the rate of this compound conversion to Tulipalin A.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., potassium phosphate buffer, pH 6.0-7.0), a known concentration of this compound (e.g., 4 mM), and the enzyme extract.[2][7]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).[2]

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent, such as an acid or by heat inactivation.

-

Analysis: Analyze the reaction mixture by HPLC to quantify the amount of Tulipalin A produced and the remaining this compound.

-

Activity Calculation: Enzyme activity is calculated based on the rate of product formation (µmol of Tulipalin A per minute) per milligram of protein in the enzyme extract.[7]

Purification of this compound-Converting Enzyme (TCEA)

A multi-step purification protocol is required to isolate TCEA for detailed characterization.

Methodology:

-

Crude Extract Preparation: Homogenize tulip tissue (e.g., petals) in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 6.0) and clarify by centrifugation.[7]

-

Ion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g., DEAE-Toyopearl) to separate proteins based on charge.[7]

-

Hydrophobic Interaction Chromatography: Further purify the TCEA-containing fractions using a hydrophobic interaction column.

-

Affinity Chromatography: If a specific ligand is available, affinity chromatography can provide a high degree of purification.

-

Size-Exclusion Chromatography: The final step often involves size-exclusion chromatography to separate proteins by size and to determine the native molecular weight of the enzyme.

-

Purity Assessment: Throughout the purification process, monitor the purity of the enzyme by SDS-PAGE.[10]

Applications and Future Directions

The this compound to Tulipalin A conversion system holds significant potential for various applications:

-

Drug Development: Tulipalin A and its derivatives are promising candidates for the development of new antifungal and antibacterial agents.

-

Crop Protection: Understanding this natural defense mechanism could lead to new strategies for protecting crops against pathogens, potentially through genetic engineering or the application of elicitors that stimulate the plant's own defense responses.

-

Biocatalysis: The enzyme TCEA could be utilized as a biocatalyst for the synthesis of specialty chemicals.

Future research should focus on the detailed elucidation of the signaling pathways triggered by Tulipalin A release, the exploration of the full spectrum of biological activities of different tuliposides and tulipalins, and the development of high-yield production systems for these compounds.

Conclusion

The enzymatic conversion of this compound to Tulipalin A is a finely tuned and highly effective plant defense mechanism. A thorough understanding of the underlying chemistry, enzymology, and biology of this system is essential for researchers in plant science, natural product chemistry, and drug discovery. The protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating area of plant biochemistry.

References

- 1. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Purification and characterization of a tuliposide-converting enzyme from bulbs of Tulipa gesneriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. Isolation and quantification of a new tuliposide (tuliposide D) by HPLC in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple HPLC method for the isolation and quantification of the allergens this compound and tulipalin A in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a this compound-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

A Technical Guide to the Antifungal and Antibacterial Activity of Tuliposide A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuliposide A is a naturally occurring glycoside found predominantly in the tissues of tulips (Tulipa gesneriana) and other species of the Liliaceae family. While this compound itself exhibits limited intrinsic antimicrobial activity, it serves as a crucial stable precursor to the highly reactive and potent antimicrobial agent, Tulipalin A. This conversion is an elegant plant defense mechanism, triggered by tissue damage which releases an endogenous enzyme. This guide provides a comprehensive overview of the antimicrobial properties of this compound, its mechanism of activation, the activity of its derivatives, and the experimental protocols used for its evaluation.

Mechanism of Action: A Pro-Drug System

The primary antimicrobial significance of this compound lies in its role as a pro-drug. In intact plant tissues, it remains in its stable, inactive glycoside form. Upon cellular disruption, such as from a fungal or bacterial attack, a specific Tuliposide-Converting Enzyme (TCE) is released.[1] This enzyme catalyzes the hydrolysis of this compound, releasing glucose and the biologically active aglycone, Tulipalin A (α-methylene-γ-butyrolactone).[1][2]

The potent antimicrobial effect of Tulipalin A is attributed to its α,β-unsaturated lactone structure. This moiety acts as a Michael acceptor, readily undergoing covalent adduction with nucleophilic groups, particularly the thiol groups of cysteine residues in essential pathogen proteins and enzymes.[1] This irreversible binding leads to enzyme inactivation and disruption of critical cellular functions, ultimately inhibiting microbial growth.

It is important to distinguish this compound from the related compound, 6-Tuliposide B, which is converted to Tulipalin B. Research suggests that 6-Tuliposide B and its derivatives may exert their antibacterial effects through a different mechanism, with bacterial MurA, an enzyme essential for peptidoglycan biosynthesis, being a major molecular target.[3][4]

Antifungal Activity

Tuliposides and their corresponding tulipalins exhibit significant antifungal properties. Direct testing of tuliposides often shows activity only at high concentrations, as the conversion to the more active tulipalin form is necessary.[5][6] For instance, the tulip pathogen Botrytis tulipae has demonstrated resistance to tuliposides but is sensitive to the inhibitory effects of tulipalins.[5][7] The plant, therefore, relies on the conversion process to defend against fungal threats.

Table 1: Quantitative Antifungal Activity Data

| Fungus | Compound | Metric | Value | Remarks | Reference |

|---|---|---|---|---|---|

| Fusarium oxysporum f. sp tulipae | Tulipalin A | Activity | Inhibitory | Activity induced at a much lower concentration (0.05 mM) than MIC values. | [5] |

| Gibberella zeae | Tulipalin A | Activity | Pigment-Inducing | Activity induced at a much lower concentration (0.05 mM) than MIC values. | [5] |

| Tulip Pathogenic Fungi (unspecified) | Tulipalin A | MIC | < 2.5 mM | Showed higher inhibitory activity than 6-Tuliposide B and Tulipalin B. | [5][6] |

| Botrytis tulipae | Tuliposides | Activity | Resistant | This pathogen can overcome the precursor form of the defense chemical. | [5][6] |

| Botrytis cinerea | Tulipalins | Activity | Sensitive | This non-host pathogen is sensitive to the activated defense chemical. | [7] |

| Yeast (unspecified) | 6-Tuliposide B | Activity | No sensitivity | In one study, a yeast strain showed no sensitivity to 6-Tuliposide B. | [8] |

| Yeast (unspecified) | Tulipalin A / B | Activity | Weak | Both PaA and PaB displayed weak and comparable activities against yeast. |[9] |

Antibacterial Activity

While this compound is part of the tulip's defense system, much of the specific research on antibacterial action has focused on 6-Tuliposide B.[2] The data indicates that B-type tuliposides and tulipalins show markedly higher antibacterial activity compared to A-type compounds.[9] 6-Tuliposide B has demonstrated strong growth inhibition against both Gram-positive and Gram-negative bacteria.[2][8]

Table 2: Quantitative Antibacterial Activity Data

| Bacterium | Compound | Metric | Value | Remarks | Reference |

|---|---|---|---|---|---|

| Broad panel of bacterial strains | 6-Tuliposide B / Tulipalin B | Activity | Significant | Only compounds with the 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety showed significant activity. | [3] |

| Broad panel of bacterial strains | 6-Tuliposide A / Tulipalin A | Activity | Little to none | PaA-forming (A-type) compounds showed little or no antibacterial activity in a comparative study. | [9] |

| E. coli, K. pneumoniae, S. typhi, P. aeruginosa, M. morganii, B. subtilis, S. aureus | Plant extracts containing Tuliposides | Activity | Inhibitory | Extracts of Tulipa sintenisii showed activity against Enterobacter aerogenes. |[4] |

Experimental Protocols

The evaluation of the antimicrobial activity of this compound and its derivatives relies on standardized microbiological assays. The two most common methods are the disk diffusion assay for qualitative screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Protocol Outline:

-

Preparation of Compound: A stock solution of this compound (or Tulipalin A) is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[10][12]

-

Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration, typically 0.5 on the McFarland scale, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][14] This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the diluted compound. Control wells (no compound, no inoculum) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[11]

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[14]

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[13][15]

Protocol Outline:

-

Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with the standardized microbial suspension using a sterile swab.[15]

-

Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The impregnated disks are placed on the surface of the agar, and the plate is incubated (e.g., 37°C for 18-24 hours).[15]

-

Result Interpretation: The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear circular zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured to assess the extent of the antimicrobial activity.

Conclusion and Future Directions

This compound represents a sophisticated, enzyme-activated pro-drug defense system in plants. Its direct antifungal and antibacterial activities are limited, but its conversion to the highly reactive Tulipalin A provides potent, broad-spectrum protection. Current research indicates a more significant role for B-type tuliposides in antibacterial activity, potentially through a distinct mechanism targeting cell wall synthesis. For drug development professionals, the α-methylene-γ-butyrolactone scaffold of Tulipalin A is a promising starting point for the design of novel antimicrobial agents. Future research should focus on obtaining more precise quantitative MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for purified this compound and Tulipalin A against a wider panel of clinically relevant pathogens, further elucidating their exact molecular targets, and exploring synthetic analogs to improve stability and efficacy.

References

- 1. This compound | Antifungal Agent | For Research Use [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The antibacterial properties of 6-tuliposide B. Synthesis of 6-tuliposide B analogues and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric total synthesis of 6-Tuliposide B and its biological activities against tulip pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. PlumX [plu.mx]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of naturally occurring tuliposides and tulipalins, and synthetic tulipalin analogs against bacterial and yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revive.gardp.org [revive.gardp.org]

- 13. Assessment of antimicrobial activity [protocols.io]

- 14. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asm.org [asm.org]

An In-depth Technical Guide to the Isomers of Tuliposide A: 1-Tuliposide A and 6-Tuliposide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuliposide A, a naturally occurring glycoside found predominantly in plants of the Liliaceae family, exists as two primary isomers: 1-tuliposide A and 6-tuliposide A. These isomers, while structurally similar, exhibit distinct chemical properties and biological activities that are of significant interest to the scientific and pharmaceutical communities. 6-Tuliposide A is the more abundant and studied isomer, recognized for its role as a major allergen in tulips and its recently discovered anti-mitotic properties.[1][2] Conversely, 1-tuliposide A is a minor constituent in most tulip species, and its biological profile is less characterized, though enzymatic methods for its synthesis have been developed to facilitate further investigation.[1][3] This technical guide provides a comprehensive overview of the chemical, biological, and experimental aspects of both 1-tuliposide A and 6-tuliposide A, offering a comparative analysis to aid in future research and drug development endeavors.

Chemical Structure and Properties

1-Tuliposide A and 6-tuliposide A are glucose esters of 4-hydroxy-2-methylenebutanoic acid. The key structural difference lies in the position of the acylation on the glucose moiety. In 1-tuliposide A, the acyl group is attached to the C-1 position of the D-glucose, while in 6-tuliposide A, the acylation occurs at the C-6 position.[3] This seemingly minor variation in structure can influence their chemical stability, enzymatic interactions, and ultimately, their biological function.

Table 1: Chemical and Physical Properties of this compound Isomers

| Property | 1-Tuliposide A | 6-Tuliposide A |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-2-methylidenebutanoate[4][5] | [(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate |

| Molecular Formula | C₁₁H₁₈O₈[4][5] | C₁₁H₁₈O₈ |

| Molecular Weight | 278.26 g/mol [4][5] | 278.26 g/mol |

| CAS Number | 19870-30-5[4][5] | 19870-31-6 |

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Data | 1-Tuliposide A | 6-Tuliposide A |

| ¹H NMR (ppm) | Data not fully available in the provided search results. | Data not fully available in the provided search results. |

| ¹³C NMR (ppm) | Available through SpectraBase.[6] | Available through SpectraBase.[7][8] |

| Mass Spectrometry | Data can be found in specialized databases. | HRESIMS data has been reported for related tuliposides.[9] |

| Infrared (IR) (cm⁻¹) | IR data has been reported for related tuliposides, showing hydroxyl and carbonyl absorptions.[9] | IR data has been reported for related tuliposides, showing hydroxyl and carbonyl absorptions.[9] |

Biological Activity and Mechanism of Action

The biological activities of the this compound isomers are a key area of research, with 6-tuliposide A having been more extensively studied.

Allergic Contact Dermatitis

6-Tuliposide A is a well-known allergen and a primary cause of "tulip fingers," a form of allergic contact dermatitis common among those who handle tulip bulbs frequently.[1]

Anti-mitotic Activity of 6-Tuliposide A

Recent studies have identified (+)-6-tuliposide A as a potent anti-mitotic agent.[2] It induces a rounded cell morphology and arrests cells in the G2/M phase of the cell cycle.[2][10] This is associated with the presence of distorted mitotic spindles and positive staining for phospho-histone H3, a marker of mitosis.[2][10]

Antifungal Activity

Both tuliposides and their aglycones, tulipalins, exhibit antifungal properties.[11][12][13] The conversion of tuliposides to the more active tulipalins is a defense mechanism in plants. Tulipalin A has been shown to have higher inhibitory activity than 6-tuliposide B and tulipalin B.[11][12]

Table 3: Antifungal Activity of Tuliposides and Tulipalins

| Compound | Target Fungi | Activity Metric | Concentration | Reference |

| Tuliposides and Tulipalins | Most strains tested | Antifungal | 2.5 mM | [11][12] |

| Tuliposides and Tulipalins | Gibberella zeae | Pigment-inducing | 0.05 mM | [11][13] |

| Tuliposides and Tulipalins | Fusarium oxysporum f. sp tulipae | Inhibitory | 0.05 mM | [11][13] |

Role in Melanogenesis

While some tuliposide analogues have been evaluated for their effects on melanogenesis in B16 melanoma cells, the direct and specific roles of 1-tuliposide A and 6-tuliposide A in this pathway require further investigation.[9] The melanogenesis pathway is complex, involving multiple signaling cascades such as the cAMP/PKA and Wnt/β-catenin pathways that regulate the master transcription factor MITF and downstream enzymes like tyrosinase.[14][15][16][17] Further studies are needed to determine if and how this compound isomers modulate these pathways.

Experimental Protocols

Isolation and Purification of Tuliposides by HPLC

A common method for the isolation and quantification of tuliposides is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][18]

-

Sample Preparation: Aqueous extracts are prepared from various plant parts (e.g., flowers, stems, leaves).[19][20]

-

HPLC System: A standard HPLC system equipped with a reversed-phase column (e.g., C18) and a UV or diode array detector is used.[1]

-

Mobile Phase: A gradient of water and methanol is typically used as the mobile phase.[1][18] For isocratic elution, a mixture such as distilled water:methanol (80:20) can be employed.[20]

-

Detection: The compounds are detected by their UV absorbance at approximately 208 nm.[1][18]

-

Purification: For preparative scale, the fractions corresponding to the desired tuliposide isomers are collected.

-

Identification: The identity of the isolated compounds is confirmed by NMR and mass spectroscopy.[1][18]

One-Step Enzymatic Synthesis of 1-Tuliposide A

Due to its low natural abundance, a facile enzymatic synthesis for 1-tuliposide A has been developed.[1][3]

-

Substrates: Naturally occurring 1,6-diacyl-glucose type tuliposides (PosD and PosF) are used as starting materials.[1][3]

-

Enzyme: Tuliposide-converting enzymes (TCEs), specifically TCEA and TCEB, are utilized. These enzymes selectively act on the 6-acyl group.[1][3]

-

Reaction Conditions: The reaction is carried out at room temperature. For example, using TCEB, 300 mg of PosF can be completely converted to 1-tuliposide A and tulipalin B in 10 minutes.[1][3]

-

Purification: The resulting 1-tuliposide A is purified by column chromatography.[1][3] This method has been reported to yield 160 mg of 1-tuliposide A with a 75% molar yield.[1][3]

Future Directions and Conclusion

The distinct biological activities of 1-tuliposide A and 6-tuliposide A, particularly the anti-mitotic potential of the latter, present exciting opportunities for drug discovery and development. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these isomers. A thorough investigation into the structure-activity relationship of tuliposide derivatives could lead to the design of novel therapeutic agents with enhanced efficacy and reduced allergenicity. The development of scalable synthetic routes for both isomers will be crucial to support these research endeavors. This guide provides a foundational understanding of these intriguing natural products, paving the way for further exploration of their therapeutic potential.

References

- 1. One-Step Enzymatic Synthesis of 1-Tuliposide A Using Tuliposide-Converting Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Antifungal Agent | For Research Use [benchchem.com]

- 5. beta-D-Glucopyranose, 1-(4-hydroxy-2-methylenebutanoate) | C11H18O8 | CID 108011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. An anti-mitotic compound, (+)-6-tuliposide A, isolated from the Canadian glacier lily, Erythronium grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric total synthesis of 6-Tuliposide B and its biological activities against tulip pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A simple HPLC method for the isolation and quantification of the allergens this compound and tulipalin A in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isolation and quantification of a new tuliposide (tuliposide D) by HPLC in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

Occurrence of Tuliposide A in Alstroemeria Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuliposide A, a glycoside of 4-hydroxy-2-methylenebutanoic acid, is a naturally occurring compound found in various species of the Alstroemeria genus, commonly known as Peruvian lilies. This technical guide provides a comprehensive overview of the occurrence, quantification, and biological significance of this compound in Alstroemeria plants. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical ecology, biosynthesis, and potential pharmacological applications of this bioactive molecule. The guide details experimental protocols for the extraction and quantification of this compound, presents available quantitative data on its distribution within the plant, and explores its biosynthetic pathway and biological activities.

Introduction

Alstroemeria, a genus of flowering plants native to South America, is widely cultivated for its ornamental value. However, these plants are also known to cause contact dermatitis, a condition commonly referred to as "tulip fingers" among florists and gardeners. The causative agent for this allergic reaction is Tulipalin A, which is formed from its precursor, this compound, upon enzymatic hydrolysis when the plant tissue is damaged. Beyond its role as an allergen, this compound and its derivatives exhibit antimicrobial properties, suggesting a role in the plant's defense mechanisms. This guide delves into the scientific understanding of this compound in Alstroemeria, providing a technical resource for its study and potential exploitation.

Quantitative Distribution of this compound in Alstroemeria

The concentration of this compound varies significantly among different species and cultivars of Alstroemeria, as well as in different parts of the plant. Generally, the highest concentrations are found in the stems and flowers, with lower concentrations in the leaves. This distribution is likely linked to the protective role of this compound, with higher levels in parts more susceptible to mechanical damage or pathogen attack.

| Alstroemeria Species/Cultivar | Plant Part | This compound Content (% of Fresh Weight) | Reference |

| Alstroemeria hybrid 1 | Stems | 0.13% (as Tulipalin A) | [1] |

| Alstroemeria hybrid 2 | Stems | 0.06% (as Tulipalin A) | [1] |

| Several Alstroemeria species | Flowers | High | [2] |

| Several Alstroemeria species | Stems | High | [2] |

| Several Alstroemeria species | Leaves | Low | [2] |

Note: The data from Christensen et al. (1999) is for the aglycone Tulipalin A, which is directly derived from this compound. The original concentration of this compound would be correspondingly higher.

Experimental Protocols

The extraction and quantification of this compound from Alstroemeria plant material are typically performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

A general protocol for the aqueous extraction of this compound from Alstroemeria tissue is as follows:

-

Sample Preparation: Fresh plant material (flowers, stems, or leaves) is harvested and immediately frozen in liquid nitrogen to halt enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.

-

Extraction: A known weight of the powdered plant material (e.g., 1 gram) is extracted with a suitable solvent. For this compound, which is water-soluble, distilled water is an effective extraction solvent. The extraction is typically carried out at room temperature with constant agitation for a defined period (e.g., 1-2 hours).

-

Clarification: The crude extract is then centrifuged to pellet solid plant debris. The resulting supernatant is carefully collected.

-

Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter, rendering it suitable for HPLC analysis.

Quantification of this compound by HPLC

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of this compound.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically used for the separation.

-

Mobile Phase: An isocratic mobile phase of distilled water or a gradient with a mixture of water and methanol can be used. For example, a simple isocratic method using 100% distilled water has been shown to be effective.[2]

-

Detection: this compound can be detected by UV absorbance at a wavelength of 208 nm.[2]

-

Quantification: The concentration of this compound in the extract is determined by comparing the peak area of the analyte with that of a calibration curve constructed using known concentrations of a purified this compound standard.

The following diagram illustrates a typical workflow for the extraction and quantification of this compound.

Biosynthesis and Biological Activity

Biosynthesis of this compound

The biosynthesis of this compound involves two key stages: the formation of the aglycone, 4-hydroxy-2-methylenebutanoic acid, and its subsequent glycosylation. While the complete pathway in Alstroemeria has not been fully elucidated, it is hypothesized to follow general pathways of secondary metabolite synthesis in plants. The aglycone is a C5 carboxylic acid, and its biosynthesis likely involves precursors from primary metabolism. The final step is the transfer of a glucose molecule from a UDP-glucose donor to the carboxylic acid group of 4-hydroxy-2-methylenebutanoic acid, a reaction catalyzed by a UDP-glycosyltransferase (UGT).[3][4]

Enzymatic Conversion to Tulipalin A and Biological Activity

In intact Alstroemeria cells, this compound is compartmentalized and stable. However, upon tissue damage, such as from herbivores or pathogens, it comes into contact with a specific enzyme, tuliposide-converting enzyme (a type of carboxylesterase), which hydrolyzes the glycosidic bond.[5][6] This releases the unstable aglycone, 4-hydroxy-2-methylenebutanoic acid, which spontaneously cyclizes to form the more stable α-methylene-γ-butyrolactone, known as Tulipalin A.[5]

Tulipalin A is a reactive molecule with a Michael acceptor system, which allows it to react with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for its biological activities.

-

Allergenic Activity: The ability of Tulipalin A to covalently modify proteins in the skin is the primary cause of allergic contact dermatitis.

-

Antimicrobial Activity: Tulipalin A exhibits antifungal and antibacterial properties, likely by inhibiting essential enzymes in pathogens through covalent modification.[7] This suggests a role for the this compound/Tulipalin A system as a chemical defense mechanism in Alstroemeria.

Relevance to Drug Development

While this compound itself is primarily known for its role as a precursor to an allergen and an antimicrobial compound, the study of such natural products can be valuable for drug development professionals for several reasons:

-

Novel Scaffolds: The α-methylene-γ-butyrolactone core of Tulipalin A is a reactive pharmacophore that has been explored in medicinal chemistry for the development of various therapeutic agents. Understanding the biosynthesis and activity of naturally occurring compounds with this motif can inspire the design of novel drugs.

-

Enzyme Inhibitors: The mechanism of action of Tulipalin A, involving the covalent modification of enzymes, is a strategy employed in the design of certain enzyme inhibitors.

-

Prodrug Concepts: The enzymatic activation of a stable precursor (this compound) into a highly reactive molecule (Tulipalin A) at a specific site (damaged tissue) is a concept analogous to prodrug activation strategies used in medicine to target drugs to specific tissues or cells.

-

Cytotoxic Potential: While data on the specific cytotoxicity of purified this compound is limited, extracts from related plants containing tuliposides have shown cytotoxic effects against some cancer cell lines.[8] Further investigation into the cytotoxic and anti-inflammatory potential of this compound and its derivatives is warranted.

Conclusion and Future Directions

This compound is a key secondary metabolite in Alstroemeria plants, playing a crucial role in their chemical defense system. This guide has provided an overview of its occurrence, methods for its quantification, its biosynthetic pathway, and its biological activities. For researchers in drug development, the this compound/Tulipalin A system offers insights into natural product chemistry, enzyme-activated prodrugs, and reactive pharmacophores.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Generating a comprehensive dataset of this compound concentrations across a wider range of Alstroemeria species and cultivars to aid in breeding programs for low-allergen varieties and to better understand its chemical ecology.

-

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes, particularly the UDP-glycosyltransferase, involved in this compound biosynthesis in Alstroemeria. This could open avenues for biotechnological production of this compound.

-

Pharmacological Screening: Conducting detailed studies on the cytotoxic, anti-inflammatory, and other pharmacological activities of purified this compound to evaluate its potential as a lead compound for drug discovery.

References

- 1. Direct release of the allergen tulipalin A from Alstroemeria cut flowers: a possible source of airborne contact dermatitis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and quantification of a new tuliposide (tuliposide D) by HPLC in Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. InterPro [ebi.ac.uk]

- 4. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0 [benchchem.com]

- 6. The antibacterial properties of 6-tuliposide B. Synthesis of 6-tuliposide B analogues and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of naturally occurring tuliposides and tulipalins, and synthetic tulipalin analogs against bacterial and yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Tuliposide A: A Technical Guide for Researchers

Abstract

Tuliposides, particularly Tuliposide A, are key secondary metabolites in tulips (Tulipa gesneriana), serving as precursors to the potent antimicrobial compounds known as tulipalins. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, designed for researchers, scientists, and professionals in drug development. It covers the proposed upstream synthesis of the aglycone moiety, the enzymatic conversion of this compound to Tulipalin A, and detailed experimental protocols derived from key scientific literature. Quantitative data is summarized for clarity, and metabolic pathways and experimental workflows are visualized using diagrams to facilitate comprehension. This document aims to be a comprehensive resource for understanding and investigating this important natural product pathway.

Introduction